Cas no 14317-17-0 (Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)-)

Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)- structure
14317-17-0 structure
Product Name:Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)-
CAS No:14317-17-0
MF:C26H44N2
MW:384.64096736908
CID:230919
PubChem ID:442970
Update Time:2025-04-19

Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)- Chemical and Physical Properties

Names and Identifiers

    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)-
    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10
    • Buxamine E
    • DTXSID50332025
    • CHEBI:3249
    • (6S,8R,11R,12S,15S,16R)-15-[(1S)-1-aminoethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine
    • NS00094734
    • C10795
    • Q27106003
    • 14317-17-0
    • Inchi: 1S/C26H44N2/c1-17(27)20-13-15-26(5)22-10-9-21-18(16-19(22)12-14-25(20,26)4)8-11-23(28(6)7)24(21,2)3/h12,16-17,20-23H,8-11,13-15,27H2,1-7H3/t17-,20+,21+,22+,23-,25+,26-/m0/s1
    • InChI Key: UVGUDMTZIJXYDY-XSWJKVCQSA-N
    • SMILES: N[C@@H](C)[C@H]1CC[C@@]2(C)[C@H]3C(C=C4CC[C@@H](C(C)(C)[C@@H]4CC3)N(C)C)=CC[C@@]21C

Computed Properties

  • Exact Mass: 384.350449412g/mol
  • Monoisotopic Mass: 384.350449412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 29.3Ų

Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)- Related Literature

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd